molecular formula C16H13FN4O B13367462 N-(5-fluoro-2-methylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

N-(5-fluoro-2-methylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Cat. No.: B13367462
M. Wt: 296.30 g/mol
InChI Key: UKTAYTVIOMAAAM-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a methyl group, and a pyrazole ring attached to a nicotinamide core. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling Reactions: The final step involves coupling the pyrazole ring with the nicotinamide core using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5-fluoro-2-methylphenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide
  • **N-(5-Fluoro-2-methylphenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide

Uniqueness

N-(5-fluoro-2-methylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide stands out due to its unique combination of a fluorine atom, a methyl group, and a pyrazole ring attached to a nicotinamide core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H13FN4O

Molecular Weight

296.30 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide

InChI

InChI=1S/C16H13FN4O/c1-11-3-5-13(17)9-14(11)20-16(22)12-4-6-15(18-10-12)21-8-2-7-19-21/h2-10H,1H3,(H,20,22)

InChI Key

UKTAYTVIOMAAAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CN=C(C=C2)N3C=CC=N3

Origin of Product

United States

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